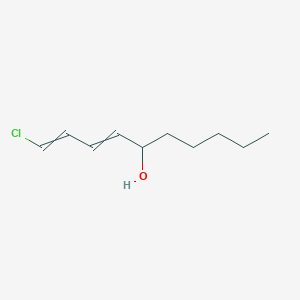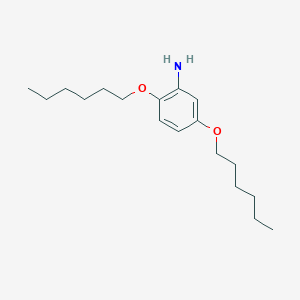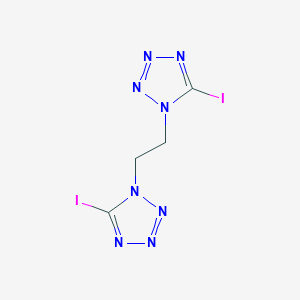![molecular formula C10H10N2O4 B14283874 N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide CAS No. 136268-96-7](/img/structure/B14283874.png)
N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes both hydroxamic acid and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide typically involves the Schiff base coupling and subsequent reduction of 4-aminophenylhydroxamic acid with appropriate aldehydes or ketones. For instance, the reaction with o-vanillin or 2-hydroxybenzaldehyde can yield the desired product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the coupling and reduction processes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and enzymes.
Industry: The compound’s reactivity and binding properties are utilized in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide involves its ability to chelate metal ions and inhibit enzymes such as histone deacetylases (HDACs). By binding to the active site of HDACs, the compound can prevent the deacetylation of histone proteins, leading to changes in gene expression and potential therapeutic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide: Another HDAC inhibitor with a similar structure and mechanism of action.
N-Hydroxy-4-[(2S)-3-methyl-2-phenylbutanamido]benzamide: A compound with comparable hydroxamic acid and benzamide functionalities.
Uniqueness
N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide is unique due to its specific structural arrangement, which allows for versatile reactivity and binding properties. Its dual functionality as both a hydroxamic acid and benzamide derivative sets it apart from other similar compounds, providing distinct advantages in various applications.
Properties
CAS No. |
136268-96-7 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide |
InChI |
InChI=1S/C10H10N2O4/c13-9(11-15)6-3-7-1-4-8(5-2-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14) |
InChI Key |
NWHJOAWWJLNVQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NO)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)




![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)

![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)


